Cas no 865197-16-6 (N-(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide)

N-(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide structure
865197-16-6 structure
商品名:N-(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide
CAS番号:865197-16-6
MF:C16H16N2O2S
メガワット:300.375442504883
CID:6089834
PubChem ID:3397966

N-(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide 化学的及び物理的性質

名前と識別子

    • N-(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide
    • (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
    • Cyclopropanecarboxamide, N-[6-ethoxy-3-(2-propyn-1-yl)-2(3H)-benzothiazolylidene]-
    • N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
    • SR-01000908662-1
    • 865197-16-6
    • N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
    • F1365-3386
    • SR-01000908662
    • AKOS024606852
    • インチ: 1S/C16H16N2O2S/c1-3-9-18-13-8-7-12(20-4-2)10-14(13)21-16(18)17-15(19)11-5-6-11/h1,7-8,10-11H,4-6,9H2,2H3
    • InChIKey: UUDCUFLGBIGMGD-UHFFFAOYSA-N
    • ほほえんだ: C1(C(N=C2N(CC#C)C3=CC=C(OCC)C=C3S2)=O)CC1

計算された属性

  • せいみつぶんしりょう: 300.09324893g/mol
  • どういたいしつりょう: 300.09324893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 492
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 67.2Ų

N-(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1365-3386-50mg
N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
865197-16-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1365-3386-3mg
N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
865197-16-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1365-3386-30mg
N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
865197-16-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1365-3386-4mg
N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
865197-16-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1365-3386-25mg
N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
865197-16-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1365-3386-2μmol
N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
865197-16-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1365-3386-10mg
N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
865197-16-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1365-3386-5μmol
N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
865197-16-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1365-3386-5mg
N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
865197-16-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1365-3386-20μmol
N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
865197-16-6 90%+
20μl
$79.0 2023-05-17

N-(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide 関連文献

N-(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamideに関する追加情報

N-(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide (CAS No. 865197-16-6): A Comprehensive Overview

N-(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide (CAS No. 865197-16-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, belongs to the class of benzothiazoles and is characterized by its unique structural features and potential biological activities.

The chemical structure of N-(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide consists of a benzothiazole core linked to a cyclopropanecarboxamide moiety. The presence of an ethoxy group and a propargyl substituent adds to its complexity and contributes to its diverse pharmacological properties. These structural elements have been shown to play a crucial role in the compound's ability to interact with various biological targets.

Recent studies have highlighted the potential of N-(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide as a potent inhibitor of specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits significant inhibitory activity against protein kinases, which are key regulators of cellular processes such as proliferation and apoptosis. This property makes it a promising candidate for the development of targeted therapies for various diseases, including cancer and inflammatory disorders.

In addition to its enzymatic inhibition properties, N-(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide has shown potential as an anti-inflammatory agent. Studies conducted in vitro and in vivo have revealed that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-(2Z)-6-ethoxy-3-(prop-2-yinl)-2,3-dihydro-l,3-benzothiazol-Z-ydenecyclopropanecarboxamide has also been extensively studied. Research indicates that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity make it an attractive candidate for further preclinical and clinical evaluation.

Clinical trials are currently underway to assess the safety and efficacy of N-(2Z)-6-ehtoxy-S-prop-Z-yinl-Z,d-dihydro-l,S-benzothiazol-Z-ydenecyclopropanecarboxamide in human subjects. Preliminary results from phase I trials have shown promising outcomes with no major adverse effects reported. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

Beyond its therapeutic applications, N-(2Z)-6-ehtoxy-S-prop-Z-yinl-Z,d-dihydro-l,S-benzothiazol-Z-ydenecyclopropanecarboxamide has also been explored for its potential use in diagnostic imaging. Its unique chemical structure allows for the attachment of radiolabels or fluorescent tags, making it suitable for non-invasive imaging techniques such as positron emission tomography (PET) and fluorescence imaging. This dual functionality could enhance its utility in both diagnostic and therapeutic settings.

In conclusion, N-(2Z)-6-ehtoxy-S-prop-Z-yinl-Z,d-dihydro-l,S-benzothiazol-Z-ydenecyclopropanecarboxamide (CAS No. 865197–16–6) represents a promising compound with a wide range of potential applications in medicine and diagnostics. Its unique chemical structure, combined with its favorable pharmacological properties, positions it as a valuable asset in the ongoing efforts to develop innovative treatments for various diseases. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its future use in clinical practice.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量